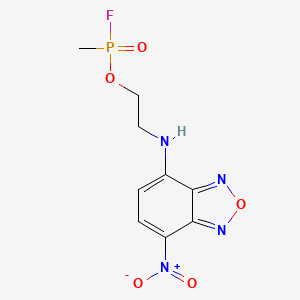
2,6-Difluorobenzenesulfonamide
Übersicht
Beschreibung
2,6-Difluorbenzolsulfonamid ist eine organische Verbindung, die zur Klasse der Benzolsulfonamide gehört. Sie zeichnet sich durch das Vorhandensein von zwei Fluoratomen an den Positionen 2 und 6 am Benzolring sowie einer Sulfonamidgruppe aus. Diese Verbindung ist bekannt für ihre Anwendungen in verschiedenen Bereichen, darunter die pharmazeutische Chemie und die Materialwissenschaft .
Wirkmechanismus
Target of Action
The primary target of 2,6-Difluorobenzenesulfonamide is Carbonic Anhydrase II (HCA) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
This compound interacts with its target, Carbonic Anhydrase II, by forming complexes
Biochemical Pathways
Given its interaction with carbonic anhydrase ii, it is likely to influence pathways involving carbon dioxide and bicarbonate metabolism .
Result of Action
Given its interaction with Carbonic Anhydrase II, it is likely to influence processes involving carbon dioxide and bicarbonate metabolism .
Biochemische Analyse
Biochemical Properties
2,6-Difluorobenzenesulfonamide plays a significant role in biochemical reactions, particularly through its interaction with human carbonic anhydrase II (HCA II). This enzyme is crucial for the reversible hydration of carbon dioxide and is involved in various physiological processes . The compound forms complexes with HCA II, and the X-ray crystal structure of these complexes has been studied extensively . These interactions suggest that this compound could be a valuable tool in studying enzyme mechanisms and potentially developing enzyme inhibitors.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by interacting with key enzymes and proteins involved in cell signaling pathways, gene expression, and cellular metabolism . For instance, its interaction with carbonic anhydrase II can affect the regulation of fluid secretion and pH balance within cells . Additionally, the compound’s impact on gene expression and cellular metabolism highlights its potential in modulating cellular activities and responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of carbonic anhydrase II, inhibiting its activity . This inhibition can lead to changes in the enzyme’s function and downstream effects on cellular processes. Furthermore, the compound’s fluorinated structure may enhance its binding affinity and specificity for target enzymes, making it a potent inhibitor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects in in vitro and in vivo studies . Its degradation products and their potential impact on cellular activities should also be considered.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies in animal models can provide valuable insights into the compound’s safety and efficacy profiles.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . Its interaction with carbonic anhydrase II, for example, can influence the hydration of carbon dioxide and the production of bicarbonate ions
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s fluorinated structure may facilitate its uptake and accumulation in certain cellular compartments, affecting its localization and activity . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns can affect the compound’s activity and function, as well as its interactions with other biomolecules
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
2,6-Difluorbenzolsulfonamid kann durch die Reaktion von 2,6-Difluorbenzolsulfonylchlorid mit Ammoniaklösung synthetisiert werden. Die Reaktion umfasst typischerweise die folgenden Schritte :
- 2,6-Difluorbenzolsulfonylchlorid in einem geeigneten Lösungsmittel, wie beispielsweise Dichlormethan, lösen.
- Eine 29%ige Ammoniaklösung zu der Reaktionsmischung geben.
- Die Mischung mehrere Stunden bei Raumtemperatur rühren.
- Das Produkt durch Filtration isolieren und durch Umkristallisation reinigen.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für 2,6-Difluorbenzolsulfonamid können ähnliche Synthesewege, jedoch in größerem Maßstab, verwenden. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz des Produktionsprozesses verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
2,6-Difluorbenzolsulfonamid durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: Die Fluoratome am Benzolring können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Komplexbildung: Es bildet Komplexe mit Enzymen wie der humanen Carboanhydrase II.
Häufige Reagenzien und Bedingungen
Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril durchgeführt.
Komplexbildung: Die Verbindung kann in wässrigen Lösungen Komplexe mit Metallionen oder Enzymen bilden.
Hauptprodukte, die gebildet werden
Substitutionsreaktionen: Die Hauptprodukte hängen vom verwendeten Nukleophil ab. Beispielsweise kann die Reaktion mit einem Amin zu einem substituierten Sulfonamid führen.
Komplexbildung: Die Hauptprodukte sind Enzym-Inhibitor-Komplexe, die mit Techniken wie der Röntgenkristallographie untersucht werden können.
Wissenschaftliche Forschungsanwendungen
2,6-Difluorbenzolsulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Pharmazeutische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen verwendet, insbesondere für solche, die Enzyme wie Carboanhydrase angreifen.
Materialwissenschaft: Die Verbindung wird bei der Entwicklung von fluorierten Materialien mit einzigartigen Eigenschaften wie hoher thermischer Stabilität und Beständigkeit gegen chemischen Abbau verwendet.
Biologische Studien: Es wird in der Untersuchung der Enzyminhibition und Protein-Ligand-Interaktionen eingesetzt.
Industrielle Anwendungen: Die Verbindung wird bei der Produktion von Spezialchemikalien und fortschrittlichen Materialien verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2,6-Difluorbenzolsulfonamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen. So hemmt es beispielsweise die Aktivität der humanen Carboanhydrase II, indem es an die aktive Stelle des Enzyms bindet. Diese Bindung verhindert, dass das Enzym die Umwandlung von Kohlendioxid in Bicarbonat katalysiert, wodurch physiologische Prozesse beeinflusst werden, die von dieser Reaktion abhängen .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2,4-Difluorbenzolsulfonamid
- 2,5-Difluorbenzolsulfonamid
- 3,5-Difluorbenzolsulfonamid
Einzigartigkeit
2,6-Difluorbenzolsulfonamid ist aufgrund der spezifischen Positionierung der Fluoratome am Benzolring einzigartig. Diese Positionierung beeinflusst seine chemische Reaktivität und Interaktion mit biologischen Zielstrukturen. Im Vergleich zu anderen Difluorbenzolsulfonamiden kann das 2,6-Isomer unterschiedliche Bindungsaffinitäten und inhibitorische Wirkungen auf Enzyme aufweisen .
Eigenschaften
IUPAC Name |
2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c7-4-2-1-3-5(8)6(4)12(9,10)11/h1-3H,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVVGGCOFWWDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332218 | |
| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60230-37-7 | |
| Record name | 2,6-Difluorobenzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060230377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 60230-37-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-DIFLUOROBENZENESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XUJ3WJ7RKA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dimethyl phosphate](/img/structure/B1200019.png)











